molecular formula C16H16ClNO3 B5795941 4-(benzyloxy)-3-chloro-5-ethoxybenzamide

4-(benzyloxy)-3-chloro-5-ethoxybenzamide

Cat. No. B5795941
M. Wt: 305.75 g/mol
InChI Key: BAQXGADCDRNPHC-UHFFFAOYSA-N
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Description

4-(benzyloxy)-3-chloro-5-ethoxybenzamide, also known as BCEB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BCEB is a benzamide derivative that has a chloro and ethoxy group attached to it, making it a unique compound with distinct properties.

Scientific Research Applications

4-(benzyloxy)-3-chloro-5-ethoxybenzamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 4-(benzyloxy)-3-chloro-5-ethoxybenzamide has been shown to have anticancer and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In material science, 4-(benzyloxy)-3-chloro-5-ethoxybenzamide has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, 4-(benzyloxy)-3-chloro-5-ethoxybenzamide has been used as a starting material for the synthesis of other benzamide derivatives.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-3-chloro-5-ethoxybenzamide is not fully understood, but it is believed to work by inhibiting specific enzymes and proteins in the body. 4-(benzyloxy)-3-chloro-5-ethoxybenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell growth. By inhibiting these enzymes, 4-(benzyloxy)-3-chloro-5-ethoxybenzamide may have a therapeutic effect on various diseases.
Biochemical and Physiological Effects
4-(benzyloxy)-3-chloro-5-ethoxybenzamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 4-(benzyloxy)-3-chloro-5-ethoxybenzamide inhibits the growth of cancer cells and reduces inflammation. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. 4-(benzyloxy)-3-chloro-5-ethoxybenzamide has a low toxicity profile and is well-tolerated by animals, making it a promising compound for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(benzyloxy)-3-chloro-5-ethoxybenzamide is its ease of synthesis and high purity level. 4-(benzyloxy)-3-chloro-5-ethoxybenzamide can be easily obtained in large quantities, making it suitable for lab experiments. 4-(benzyloxy)-3-chloro-5-ethoxybenzamide also has a low toxicity profile and is well-tolerated by animals, making it a safe compound to work with. However, one limitation of 4-(benzyloxy)-3-chloro-5-ethoxybenzamide is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for 4-(benzyloxy)-3-chloro-5-ethoxybenzamide research. One direction is to further investigate its potential applications in medicinal chemistry, particularly in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential applications in material science, particularly in the synthesis of novel polymers and materials. Additionally, further research is needed to fully understand the mechanism of action of 4-(benzyloxy)-3-chloro-5-ethoxybenzamide and to identify other enzymes and proteins that it may inhibit.

Synthesis Methods

The synthesis of 4-(benzyloxy)-3-chloro-5-ethoxybenzamide involves the reaction of 3-chloro-4-hydroxybenzoic acid with benzyl alcohol and ethyl chloroformate in the presence of a catalyst. The reaction takes place under mild conditions and yields 4-(benzyloxy)-3-chloro-5-ethoxybenzamide as a white crystalline solid with a high purity level. The synthesis method is straightforward, and the product can be easily obtained in large quantities, making it a suitable compound for further research.

properties

IUPAC Name

3-chloro-5-ethoxy-4-phenylmethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-2-20-14-9-12(16(18)19)8-13(17)15(14)21-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H2,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQXGADCDRNPHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)N)Cl)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-3-chloro-5-ethoxybenzamide

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